

An In-depth Technical Guide to H-Ile-Trp-OH (Isoleucyl-Tryptophan)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the dipeptide **H-Ile-Trp-OH**, also known as Isoleucyl-Tryptophan.

Chemical Structure and Properties

H-Ile-Trp-OH is a dipeptide composed of the amino acids L-isoleucine and L-tryptophan, linked by a peptide bond. The N-terminus is isoleucine, and the C-terminus is tryptophan.

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of **H-Ile-Trp-OH**. It is important to note that while some experimental data for related compounds is available, specific experimental values for **H-Ile-Trp-OH** are limited. Therefore, computationally predicted data are also provided.



Property	Value	Source
Molecular Formula	C17H23N3O3	PubChem[1][2]
Molecular Weight	317.38 g/mol	PubChem[1][2]
IUPAC Name	(2S)-2-[(2S,3S)-2-amino-3-methylpentanamido]-3-(1H-indol-3-yl)propanoic acid	PubChem[2]
Appearance	White to off-white crystalline powder (Expected)	Inferred from similar peptides[3]
Melting Point	Not Available (Experimental)	HMDB[4]
Water Solubility	0.2 g/L (Predicted)	ALOGPS[1]
logP	-0.29 (Extrapolated)	HMDB[4]
pKa (Strongest Acidic)	3.99 (Predicted)	ChemAxon[1]
pKa (Strongest Basic)	8.13 (Predicted)	ChemAxon
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	4	PubChem

Spectroscopic Data

Specific spectroscopic data for **H-Ile-Trp-OH** is not readily available in public databases. However, the expected spectral characteristics can be inferred from the structures of its constituent amino acids and similar dipeptides.

- ¹H NMR: The spectrum would be complex, exhibiting characteristic signals for the isoleucine side chain (methyl, methylene, and methine protons), the tryptophan indole ring protons, and the alpha-protons of both amino acid residues, as well as the amide and amine protons.
- 13C NMR: The spectrum would show resonances for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the indole ring, and the aliphatic carbons of the isoleucine and tryptophan side chains.



Mass Spectrometry: The expected [M+H]⁺ ion would be observed at m/z 318.1812.
 Fragmentation would likely occur at the peptide bond, yielding characteristic fragment ions for isoleucine and tryptophan.[5]

Biological Activity and Signaling Pathways

The specific biological activities of **H-Ile-Trp-OH** are not well-characterized. It is known to be a product of protein digestion and catabolism.[4] While many di- and tripeptides are known to have physiological or cell-signaling effects, **H-Ile-Trp-OH** is generally considered a short-lived intermediate in amino acid metabolism.[4]

Research on other tryptophan-containing dipeptides suggests potential biological roles. For instance, the dipeptide H-Trp-Arg-OH has been shown to act as a PPARα agonist, reducing hepatic lipid accumulation.[6] While this provides a potential avenue for investigation, there is currently no direct evidence to suggest that **H-Ile-Trp-OH** shares this activity or is involved in any specific signaling pathway.

The tryptophan component itself is a precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin.[7] The biological significance of the dipeptide form, **H-Ile-Trp-OH**, remains an area for further research.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **H-Ile-Trp-OH**, based on established protocols for peptide chemistry.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for synthesizing peptides of defined sequences. The following is a generalized protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis of **H-Ile-Trp-OH**:





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Caption: General workflow for the solid-phase synthesis of H-Ile-Trp-OH.

Materials:

- Fmoc-Trp(Boc)-OH (side-chain protected tryptophan)
- Fmoc-lle-OH
- Wang resin or Rink Amide resin
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) (scavenger)
- Water
- Dichloromethane (DCM)
- · Diethyl ether, cold

Protocol:

- Resin Swelling and First Amino Acid Loading:
 - Swell the resin in DMF for 1 hour in a peptide synthesis vessel.
 - If starting with an unloaded resin, couple the first amino acid (Fmoc-Trp(Boc)-OH) to the resin using a suitable coupling agent.



· Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the tryptophan residue.
- Wash the resin thoroughly with DMF.
- Coupling of the Second Amino Acid:
 - In a separate vial, activate Fmoc-Ile-OH (3-4 equivalents) with HBTU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF.
 - Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
 - Monitor the coupling reaction using a qualitative method such as the Kaiser test.
- Final Fmoc Deprotection:
 - Remove the Fmoc group from the N-terminal isoleucine using 20% piperidine in DMF as described in step 2.
 - Wash the resin with DMF followed by DCM.
- Cleavage and Side-Chain Deprotection:
 - Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5).
 - Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
 This cleaves the peptide from the resin and removes the Boc protecting group from the tryptophan side chain.
- Peptide Precipitation and Washing:
 - Filter the cleavage mixture to remove the resin beads.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide and discard the ether.



- Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.
- Dry the crude peptide under vacuum.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

- Preparative HPLC system with a UV detector
- C18 reversed-phase column

Reagents:

- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile

Protocol:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of Solvent B or DMF) and dilute with Solvent A.
- Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
- Inject the dissolved crude peptide onto the column.
- Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30-60 minutes).
- Monitor the elution at 220 nm and 280 nm (due to the tryptophan indole ring).
- Collect the fractions containing the purified peptide.
- Lyophilize the collected fractions to obtain the pure H-Ile-Trp-OH as a fluffy white powder.

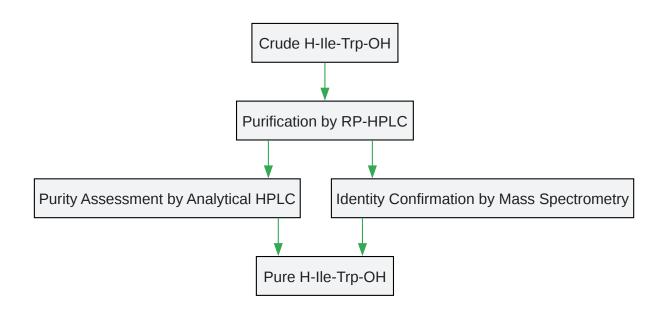
Analysis



Purity and Identity Confirmation:

- Analytical RP-HPLC: Analyze the purified peptide using an analytical C18 column with a similar gradient as in the purification step to confirm purity.
- Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide using ESI-MS. The expected [M+H]+ ion is at m/z 318.18.

Logical Relationship of Analytical Workflow:



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Caption: Logical workflow for the purification and analysis of H-Ile-Trp-OH.

Conclusion

H-Ile-Trp-OH is a dipeptide with a well-defined chemical structure. While its physicochemical properties can be reasonably predicted, there is a lack of extensive experimental data. Its biological role is currently understood primarily in the context of protein metabolism, with its potential for specific signaling activities remaining an open area for research. The synthesis, purification, and analysis of **H-Ile-Trp-OH** can be readily achieved using standard and well-



established peptide chemistry protocols. This guide provides a solid foundation for researchers and drug development professionals working with this and similar dipeptides.

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